LCS-1

Descripción

Propiedades

IUPAC Name |

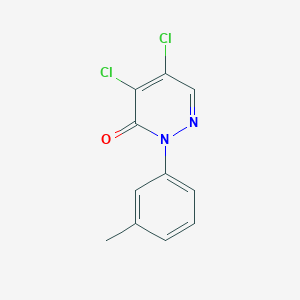

4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUPLLHVMCLXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354705 | |

| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41931-13-9 | |

| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LCS-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LCS-1, a small molecule inhibitor of Superoxide Dismutase 1 (SOD1). This document details its primary molecular target, the downstream signaling pathways it modulates, and its effects on cellular processes. Quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: SOD1 Inhibition and ROS Induction

This compound is a potent inhibitor of Superoxide Dismutase 1 (SOD1), a key enzyme in the cellular antioxidant defense system.[1][2] SOD1 catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1, this compound disrupts this crucial process, leading to an accumulation of intracellular Reactive Oxygen Species (ROS).[1][2] This increase in ROS induces oxidative stress, which in turn triggers a cascade of cellular events culminating in apoptosis and cell growth inhibition.[1][2]

There is also evidence to suggest that this compound can form an adduct with SOD1, which may alter its function from a dismutase to an oxidase. This proposed mechanism would further amplify the production of cellular ROS. It is important to note that some studies have observed cytotoxic effects of this compound in cells that do not express SOD1, suggesting potential off-target effects or alternative mechanisms of action that are not yet fully understood.

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Assay Conditions |

| Superoxide Dismutase 1 (SOD1) | 1.07 µM | In vitro enzymatic assay |

Table 2: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Exposure Time |

| MM.1S | Multiple Myeloma | Not specified, but induces apoptosis at 2 µM | 16 hours |

| ANBL6-WT (Bortezomib-sensitive) | Multiple Myeloma | 2.5 µM | 48 hours |

| ANBL6-BR (Bortezomib-resistant) | Multiple Myeloma | 4.6 µM | 48 hours |

| HCT116 (BLM-proficient) | Colon Carcinoma | Exhibits selective cytotoxicity | 24 hours |

| HCT116 (BLM-deficient) | Colon Carcinoma | Exhibits selective cytotoxicity | 24 hours |

| Lung Adenocarcinoma Cell Lines (median) | Lung Adenocarcinoma | 0.20 µM | Not specified |

| Normal Human Bronchial Epithelial (NHBE) | Normal Epithelial | 2.66 µM | Not specified |

Signaling Pathways Modulated by this compound

The primary mechanism of this compound, the inhibition of SOD1 and subsequent increase in ROS, triggers several downstream signaling pathways that collectively contribute to its anti-cancer effects.

DNA Damage Response and Repair

The accumulation of ROS induced by this compound leads to significant DNA damage. In response, cells typically activate DNA repair mechanisms. However, this compound has been shown to interfere with these repair processes by inducing the degradation of two key proteins:

-

Poly (ADP-ribose) polymerase (PARP): A protein involved in DNA repair, particularly single-strand break repair.

-

Breast Cancer gene 1 (BRCA1): A critical component of the homologous recombination pathway for double-strand break repair.

The degradation of both PARP and BRCA1 severely compromises the cell's ability to repair DNA damage, leading to the accumulation of genomic instability and ultimately apoptosis.

Caption: this compound induced DNA damage and apoptosis pathway.

Cell Cycle and Survival Pathways

This compound has been demonstrated to modulate key signaling pathways involved in cell cycle regulation and survival. It upregulates the p53/p21 signaling axis, which is a critical pathway for inducing cell cycle arrest and apoptosis in response to cellular stress. Concurrently, this compound downregulates the expression of several pro-survival proteins, including:

-

MCL-1 (Myeloid cell leukemia 1)

-

Bcl-xL (B-cell lymphoma-extra large)

-

c-Myc (a proto-oncogene)

The combined effect of activating pro-apoptotic pathways and inhibiting pro-survival pathways shifts the cellular balance towards cell death.

Caption: this compound modulation of cell cycle and survival pathways.

Mitochondrial Unfolded Protein Response (UPRmt)

This compound treatment has been shown to induce the mitochondrial unfolded protein response (UPRmt). This is a stress response pathway that is activated by the accumulation of misfolded proteins in the mitochondria. The induction of UPRmt by this compound is likely a consequence of the increased oxidative stress within the mitochondria. This response involves the upregulation of mitochondrial chaperones and proteases to restore protein homeostasis.

Experimental Protocols

The following sections provide representative protocols for key experiments used to elucidate the mechanism of action of this compound. These are synthesized from general laboratory procedures and information available in the cited literature.

SOD1 Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on SOD1 enzymatic activity.

-

Reagents:

-

Recombinant human SOD1 enzyme

-

Xanthine/Xanthine Oxidase (to generate superoxide radicals)

-

A detection reagent that reacts with superoxide (e.g., WST-1)

-

This compound compound at various concentrations

-

Assay buffer (e.g., potassium phosphate buffer with EDTA)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, xanthine, and the detection reagent.

-

Add varying concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control.

-

Add the SOD1 enzyme to all wells except for a blank control.

-

Initiate the reaction by adding xanthine oxidase to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 450 nm for WST-1).

-

Calculate the percentage of SOD1 inhibition for each this compound concentration and determine the IC50 value.

-

Cellular ROS Measurement

This protocol describes the use of a fluorescent probe to measure intracellular ROS levels.

-

Reagents:

-

Cell line of interest

-

Complete cell culture medium

-

This compound compound

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control.

-

Wash the cells with PBS.

-

Load the cells with the ROS-sensitive probe (e.g., 10 µM DCFDA in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Reagents:

-

Cell line of interest

-

Complete cell culture medium

-

This compound compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

PBS

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

-

Western Blot Analysis

This protocol is for detecting changes in the protein levels of key signaling molecules.

-

Reagents:

-

Cell line of interest

-

This compound compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-PARP, anti-BRCA1, anti-p53, anti-p21, anti-MCL-1, anti-Bcl-xL, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on a cancer cell line.

Caption: A representative experimental workflow for this compound evaluation.

Conclusion

This compound is a promising anti-cancer agent that acts primarily through the inhibition of SOD1, leading to a significant increase in intracellular ROS. This oxidative stress triggers a multi-faceted cellular response, including the impairment of DNA damage repair mechanisms, the activation of pro-apoptotic signaling pathways, the suppression of pro-survival signals, and the induction of the mitochondrial unfolded protein response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound.

References

The Discovery and Synthesis of LCS-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCS-1 (Lung Cancer Screen-1), identified as 4,5-dichloro-2-m-tolylpyridazin-3(2H)-one, is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1). Its discovery represents a significant advancement in the development of targeted therapies for cancers exhibiting elevated levels of oxidative stress, such as certain lung adenocarcinomas. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative inhibitory activities, and visual representations of its mechanism of action and the experimental workflow for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, drug discovery, and medicinal chemistry.

Discovery and Rationale

This compound was identified through a high-throughput screening of small molecules for their ability to inhibit the growth of lung adenocarcinoma cell lines, particularly those with mutations in the epidermal growth factor receptor (EGFR) or KRAS genes.[1] Subsequent target identification efforts, combining affinity proteomics and gene expression analysis, revealed that Superoxide Dismutase 1 (SOD1) is the primary molecular target of this compound.[1]

Cancer cells often exhibit a state of increased oxidative stress due to their high metabolic rate. To counteract this, they upregulate antioxidant enzymes like SOD1. By inhibiting SOD1, this compound disrupts this delicate balance, leading to an accumulation of reactive oxygen species (ROS), which in turn causes DNA damage and triggers apoptosis in cancer cells.[2][3] This targeted approach offers a promising therapeutic window, as normal cells with lower basal levels of ROS are less sensitive to SOD1 inhibition.[1]

Synthesis of this compound

Experimental Protocol: Synthesis of 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one

Materials:

-

Mucochloric acid

-

3-methylphenylhydrazine

-

Dilute Sulfuric Acid (e.g., 3M)

-

Ethanol (for recrystallization)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid in dilute sulfuric acid.

-

Add an equimolar amount of 3-methylphenylhydrazine to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining acid and unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the presence of the tolyl and pyridazinone protons.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₁H₈Cl₂N₂O, MW: 255.11 g/mol ).[4]

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of SOD1. This inhibition leads to a cascade of downstream events culminating in cancer cell death.

SOD1 Inhibition and ROS Accumulation

This compound directly binds to and inhibits the enzymatic activity of SOD1.[1] SOD1 is a crucial enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1, this compound causes an accumulation of intracellular superoxide radicals, leading to a significant increase in overall reactive oxygen species (ROS).[3]

Downstream Effects of ROS Accumulation

The elevated levels of ROS induce oxidative stress, which has several detrimental effects on cancer cells:

-

DNA Damage: ROS can directly damage DNA, leading to single and double-strand breaks.[2]

-

Apoptosis Induction: The overwhelming oxidative stress and DNA damage trigger programmed cell death (apoptosis).[2][3]

-

Impairment of Signaling Pathways: this compound has been shown to impair the activation of pro-survival signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and AKT pathways, which are often hyperactivated in cancer.[5][6] The exact mechanism of how SOD1 inhibition by this compound leads to the downregulation of these pathways is still under investigation but is likely linked to the altered redox state of the cell.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound action.

Experimental Workflow for Discovery and Characterization

The discovery and preclinical evaluation of a small molecule inhibitor like this compound follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: Experimental workflow for this compound.

Quantitative Data

In Vitro SOD1 Inhibition

This compound and its active analogs demonstrate potent inhibition of SOD1 enzymatic activity in vitro.

| Compound | IC₅₀ (µM) for SOD1 Inhibition | Reference |

| This compound | 1.07 | [1] |

| This compound.28 | 0.95 | [1] |

| This compound.34 | 1.05 | [1] |

Cell Viability Inhibition

This compound exhibits potent growth inhibitory effects on various lung adenocarcinoma cell lines, with greater sensitivity observed in lines with higher SOD1 expression.

| Cell Line | Histology | IC₅₀ (µM) | Reference |

| This compound Sensitive | |||

| H358 | Adenocarcinoma | 0.8 | [1] |

| H1975 | Adenocarcinoma | ~0.2 (median for sensitive lines) | [1] |

| This compound Less Sensitive | |||

| A549 | Adenocarcinoma | >10 | [1] |

| H460 | Large Cell Carcinoma | >10 | [1] |

| Non-cancerous Control | |||

| NHBE | Normal Human Bronchial Epithelial | 2.66 | [1] |

Detailed Experimental Protocols

SOD1 Activity Assay (Adapted from Xanthine Oxidase/NBT Method)

This assay measures SOD1 activity by its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine/xanthine oxidase system.

Materials:

-

Potassium phosphate buffer (pH 7.8)

-

EDTA

-

NBT solution

-

Xanthine solution

-

Xanthine Oxidase

-

This compound stock solution (in DMSO)

-

Cell or tissue lysate containing SOD1

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, EDTA, NBT, and xanthine.

-

Aliquot the reaction mixture into the wells of a 96-well plate.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Add the cell or tissue lysate containing SOD1 to the wells.

-

Initiate the reaction by adding xanthine oxidase to all wells except for the blank.

-

Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

Calculate the percentage of inhibition of NBT reduction by SOD1 in the presence of this compound compared to the vehicle control.

-

Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular ROS (DCFDA Assay)

This assay utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

DCFDA solution

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period.

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with DCFDA solution in serum-free medium and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with PBS to remove excess DCFDA.

-

Add PBS to each well and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) using a fluorescence microplate reader.

-

Alternatively, the cells can be harvested and analyzed by flow cytometry.

-

Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate at 37°C for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value of this compound by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion

This compound is a promising SOD1 inhibitor with demonstrated efficacy against lung adenocarcinoma cell lines. Its mechanism of action, centered on the induction of oxidative stress, represents a targeted therapeutic strategy for cancers reliant on upregulated antioxidant pathways. This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic potential of this compound and developing next-generation SOD1 inhibitors. The detailed protocols and compiled data herein are intended to facilitate the design and execution of future studies in this important area of cancer research.

References

- 1. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Relating individual cell division events to single-cell ERK and Akt activity time courses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Targets and Pathways of LCS-1

This guide provides a comprehensive overview of the known biological targets and molecular pathways affected by this compound (Lung Cancer Screen 1), a small molecule inhibitor identified for its potent anti-cancer properties. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Primary Biological Target: Superoxide Dismutase 1 (SOD1)

The principal and most well-characterized biological target of this compound is Superoxide Dismutase 1 (SOD1), a key enzyme in the cellular antioxidant defense system.[1][2] this compound functions as a specific inhibitor of SOD1.[1][3] By inhibiting the enzymatic activity of SOD1, this compound disrupts the normal dismutation of superoxide radicals, leading to a significant accumulation of intracellular Reactive Oxygen Species (ROS).[2][4] This ROS-dependent mechanism is central to the cytotoxic effects of this compound in cancer cells.[2] Some studies suggest that this compound may have off-target effects, as it has shown cytotoxicity in cells lacking SOD1, indicating its mode of action could be more complex than solely SOD1 inhibition.[3]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the key quantitative metrics of this compound activity across various experimental contexts.

Table 1: Enzyme Inhibition and Cellular Potency

| Parameter | Value | Cell Line / Condition | Reference |

| SOD1 Enzyme Inhibition IC50 | 1.07 μM | Cell-free assay | [1] |

| Median Growth Inhibition IC50 | 0.20 μM | 10 of 27 adenocarcinoma cell lines (e.g., H23, H2347, HCC827) | [1] |

| Growth Inhibition IC50 | 2.66 μM | Normal Human Bronchial Epithelial (NHBE) cells | [1] |

| Cell Viability IC50 (48h) | 2.5 μM | ANBL6-WT (Bortezomib-sensitive) Multiple Myeloma | [1] |

| Cell Viability IC50 (48h) | 4.6 μM | ANBL6-BR (Bortezomib-resistant) Multiple Myeloma | [1] |

Table 2: Concentration-Dependent Effects in Multiple Myeloma (MM) Cells

| Effect | Concentration(s) | Time | Cell Line | Reference |

| Significant SOD1 Activity Inhibition | 1.25, 2 μM | 4h | MM cells | [1] |

| Reduced Cell Viability | 1.25, 2.5, 5 μM | 48h | Various MM cell lines | [1] |

| Increased ROS and O₂ Levels | 1.25 μM | 16h | MM.1S | [1] |

| Decreased GSH/GSSG Ratio | 1.25 μM | 16h | MM.1S | [1] |

| Induction of Apoptosis | 2 μM | 16h | MM.1S | [1] |

| Upregulation of p53/p21 Signaling | 0.5, 1, 1.5, 2 μM | N/A | MM.1S | [1] |

| Induction of Mitochondrial UPR | 2 μM | 4-24h | MM.1S, ANBL6-BR | [1] |

| Cytochrome-c Release | 1.25 μM | 24h | MM.1S | [1] |

Core Signaling Pathways Modulated by this compound

This compound instigates a multi-faceted signaling cascade that culminates in cancer cell death. The primary pathways are detailed below.

ROS-Induced DNA Damage and Inhibition of Repair Mechanisms

The inhibition of SOD1 by this compound leads to a surge in ROS, which in turn causes significant DNA damage.[2][4] Concurrently, this compound actively promotes the degradation of two critical DNA repair proteins:

-

Poly (ADP-ribose) polymerase (PARP): this compound induces the degradation of PARP, thereby crippling both PARylation-mediated and end-joining (EJ)-mediated DNA repair pathways.[2][4]

-

Breast Cancer Type 1 Susceptibility Protein (BRCA1): this compound also triggers the degradation of BRCA1, which blocks the homologous recombination (HR)-mediated repair pathway.[2][4]

The simultaneous induction of DNA damage and inhibition of multiple repair mechanisms creates a state of synthetic lethality, leading to the death of glioma and other cancer cells.[2][4]

Modulation of Apoptotic and Survival Pathways

This compound directly influences key regulators of apoptosis and cell survival. In multiple myeloma cells, this compound upregulates the p53/p21 signaling axis, a critical pathway for inducing cell cycle arrest and apoptosis.[1] Simultaneously, it downregulates key pro-survival proteins including MCL-1, Bcl-xL, and c-Myc.[1] Furthermore, this compound has been shown to impair the activation of the MAPK and AKT signaling pathways, which are crucial for regulating cell growth.[5]

Induction of Mitochondrial Stress and Apoptosis

This compound treatment triggers a robust mitochondrial unfolded protein response (UPR), indicated by the induction of proteins such as BIP, PERK, and calnexin.[1] This response signifies a significant level of mitochondrial stress. This stress culminates in the release of cytochrome-c from the mitochondria into the cytosol, a key event that commits the cell to the apoptotic pathway.[1]

Experimental Protocols and Methodologies

The characterization of this compound's biological activity relies on a suite of standard and advanced molecular and cellular biology techniques.

-

Cell Viability and Growth Inhibition Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

-

Enzyme Inhibition Assays: The direct inhibitory effect of this compound on SOD1 enzymatic activity is quantified using in vitro assays that measure the dismutation of superoxide radicals.

-

Flow Cytometry for Apoptosis Detection: To quantify programmed cell death, cells are treated with this compound and subsequently stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) (to detect late apoptosis/necrosis), followed by analysis on a flow cytometer.[2]

-

Western Blotting: This technique is employed to measure the changes in protein expression levels following this compound treatment. It is critical for confirming the degradation of PARP and BRCA1, the upregulation of p53/p21, the downregulation of survival proteins like MCL-1, and the induction of mitochondrial UPR proteins.[1][2]

-

Intracellular ROS Measurement: Cellular ROS levels are measured using fluorescent probes (e.g., DCFDA) that become fluorescent upon oxidation. The fluorescence intensity, quantified by flow cytometry or fluorescence microscopy, corresponds to the amount of intracellular ROS.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to assess changes in the mRNA levels of target genes, such as SOD1 itself or downstream effectors of the ROS signaling pathway (e.g., HO-1, GCLC).[2]

-

Subcellular Fractionation and Cytochrome-c Detection: To confirm the release of cytochrome-c, cells are fractionated to separate the mitochondrial and cytosolic components. The presence of cytochrome-c in the cytosolic fraction is then detected via Western blotting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In Vitro Characterization of LCS-1: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of LCS-1, a small molecule identified as a potent inhibitor of superoxide dismutase 1 (SOD1).[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of this compound.

Quantitative Data Summary

This compound has been evaluated across various in vitro models to determine its inhibitory and cytotoxic potency. The following table summarizes key quantitative data from these studies.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Superoxide Dismutase 1 (SOD1) Enzyme Activity | 1.07 µM | |

| Median IC50 | Lung Adenocarcinoma Cell Lines (n=10/27) | 0.20 µM | |

| IC50 | Normal Human Bronchial Epithelial (NHBE) Cells | 2.66 µM | |

| IC50 (48h) | ANBL6-WT (Bortezomib-sensitive) Myeloma Cells | 2.5 µM | |

| IC50 (48h) | ANBL6-BR (Bortezomib-resistant) Myeloma Cells | 4.6 µM | |

| EC50 | Trypanosoma brucei (bloodstream forms) | 1.36 µM | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its primary effect by inhibiting the enzymatic activity of SOD1.[1][4] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn induces DNA damage.[4][5] Concurrently, this compound promotes the degradation of two critical DNA repair proteins: PARP and BRCA1. The loss of PARP function disrupts both PARylation-mediated and end-joining DNA repair pathways, while the degradation of BRCA1 blocks the homologous recombination (HR)-mediated repair pathway.[4][5] The combined effect of ROS-induced DNA damage and the inhibition of multiple DNA repair mechanisms culminates in cancer cell death.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic Activity of this compound is not Only due to Inhibition of SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

LCS-1 SOD1 Inhibitor Selectivity Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCS-1, or Lung Cancer Screen 1, is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1) that has demonstrated potential as an anti-cancer agent.[1] Its mechanism of action is primarily attributed to the inhibition of SOD1, leading to an increase in reactive oxygen species (ROS), subsequent DNA damage, and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its inhibitory activity against SOD1, available data on its effects on other enzymes, and its impact on various cancer cell lines. The guide also includes detailed experimental protocols for key assays used to characterize this compound and visual representations of relevant pathways and workflows to aid in the design and interpretation of future studies.

Introduction

Superoxide Dismutase 1 (SOD1) is a critical enzyme in the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. In several types of cancer, elevated levels of SOD1 have been associated with increased proliferation and resistance to therapy. This compound was identified as a potent inhibitor of SOD1 and has been shown to selectively target and inhibit the growth of various cancer cell lines.[1] Understanding the selectivity profile of this compound is paramount for its development as a therapeutic agent, as off-target effects can lead to unforeseen toxicities. This document summarizes the current knowledge of this compound's selectivity and provides the necessary technical details for its further investigation.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized by its potent inhibition of SOD1. While comprehensive data on a broad panel of off-targets is not extensively available in the public domain, existing studies provide valuable insights into its specificity.

Table 1: In Vitro Inhibitory Activity of this compound against SOD Isoforms

| Target | Assay Type | IC50 | Species | Reference |

| SOD1 | Enzymatic Assay | 1.07 µM | Bovine | [1][2] |

| FeSOD | Enzymatic Assay | > 250 µM | T. brucei | [3] |

| SOD2 | H2S Oxidation Synergy Assay | No Synergy Observed | Bovine | [4] |

Note: The H2S oxidation synergy assay with SOD2 did not directly measure inhibition but showed a lack of synergistic activity observed with SOD1, suggesting selectivity.

Table 2: Cytotoxic Activity of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |

| H358 | Lung Adenocarcinoma | 0.8 µM | Not Specified | |

| H1975 | Lung Adenocarcinoma | Not Specified | Not Specified | |

| A549 | Lung Adenocarcinoma | Less Sensitive | Not Specified | |

| H460 | Lung Adenocarcinoma | Less Sensitive | Not Specified | |

| ANBL6-WT (Bortezomib-sensitive) | Multiple Myeloma | 2.5 µM | 48 h | [2] |

| ANBL6-BR (Bortezomib-resistant) | Multiple Myeloma | 4.6 µM | 48 h | [2] |

| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |

| Dox40 (Doxorubicin-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |

| LR5 (Melphalan-resistant) | Multiple Myeloma | Dose-dependent reduction in viability | 48 h | [2] |

| HCT116 (BLM-proficient and deficient) | Colorectal Cancer | Selectively cytotoxic | 24 h | [2] |

| OCI-Ly18 | Diffuse Large B-Cell Lymphoma | Concentration-dependent inhibition | Not Specified | [5] |

| OCI-Ly19 | Diffuse Large B-Cell Lymphoma | Concentration-dependent inhibition | Not Specified | [5] |

Table 3: Cytotoxic Activity of this compound in Normal Human Cell Lines

| Cell Line | Cell Type | IC50 | Reference |

| NHBE | Bronchial Epithelial | 2.66 µM | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects primarily through the inhibition of SOD1, leading to an accumulation of ROS. This oxidative stress triggers a cascade of downstream events, including DNA damage and the degradation of key DNA repair proteins, PARP and BRCA1, ultimately culminating in ROS-dependent cell death.

Caption: Mechanism of this compound induced cell death.

Experimental Protocols

SOD1 Enzymatic Activity Assay

This protocol is adapted from commercially available kits used in the characterization of this compound.

Materials:

-

Superoxide Dismutase Assay Kit (e.g., from Cayman Chemical)

-

Purified SOD1 enzyme

-

This compound compound

-

Microplate reader

Procedure:

-

Prepare the assay buffer and substrate solution as per the kit instructions.

-

Serially dilute this compound to the desired concentrations.

-

In a 96-well plate, add the assay buffer, purified SOD1 enzyme, and the various concentrations of this compound.

-

Initiate the reaction by adding the substrate (e.g., xanthine oxidase and a tetrazolium salt).

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes).

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the untreated control and determine the IC50 value.

Caption: Workflow for SOD1 enzymatic activity assay.

Cellular ROS Detection using DCFH-DA

This protocol describes the measurement of intracellular ROS levels in response to this compound treatment.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

-

Cancer cell line of interest

Procedure:

-

Seed cells in a suitable culture plate (e.g., 96-well plate or plates with coverslips) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Prepare a working solution of DCFH-DA in serum-free medium (typically 10-20 µM).

-

Remove the medium containing this compound and wash the cells once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.

-

Quantify the fluorescence intensity relative to the untreated control.

Caption: Workflow for cellular ROS detection.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Shake the plate gently to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PARP Degradation Analysis by Western Blot

This protocol outlines the steps to assess the degradation of PARP in response to this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

Procedure:

-

Seed cells and treat with this compound as described for other assays.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody or perform a parallel blot.

-

Quantify the band intensities to determine the extent of PARP degradation.

Discussion and Future Directions

The available data strongly indicate that this compound is a potent inhibitor of SOD1 with significant cytotoxic activity against a range of cancer cell lines. Its selectivity for SOD1 over at least one other SOD isoform (FeSOD) has been demonstrated. The observation that this compound does not synergize with SOD2 in the same manner as with SOD1 further supports its selectivity. However, a direct IC50 value for this compound against human SOD2 is a critical piece of data that is currently missing from the public literature and would greatly enhance the understanding of its selectivity profile.

Furthermore, the broader off-target profile of this compound remains to be fully elucidated. Comprehensive screening against a panel of kinases and other relevant cellular targets would be invaluable in predicting potential side effects and understanding any polypharmacological contributions to its anti-cancer activity. Commercial services are available for such profiling and are recommended for a thorough preclinical safety assessment.

The induction of PARP and BRCA1 degradation by this compound is a significant finding, suggesting a multi-faceted mechanism of action that not only increases oxidative stress but also compromises the DNA damage response. Further investigation into the precise molecular mechanisms governing this degradation is warranted.

Conclusion

This compound is a promising SOD1 inhibitor with demonstrated anti-cancer properties. This guide provides a summary of its known selectivity and detailed protocols for its further characterization. While the existing data are encouraging, a more comprehensive analysis of its off-target effects is necessary for its continued development as a potential therapeutic agent. The experimental workflows and pathway diagrams presented herein are intended to serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytotoxic Activity of this compound is not Only due to Inhibition of SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The SOD1 Inhibitor, this compound, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Structural Activity and Biological Mechanisms of LCS-1

For Researchers, Scientists, and Drug Development Professionals

Introduction: LCS-1 (Lung Cancer Screen 1), identified as 4,5-dichloro-2-m-tolylpyridazin-3(2H)-one, is a small molecule inhibitor of superoxide dismutase 1 (SOD1) that has demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma, glioma, and multiple myeloma.[1][2][3] Its primary mechanism involves the induction of oxidative stress, leading to DNA damage and programmed cell death.[2][4] While comprehensive structural activity relationship (SAR) studies on a broad series of this compound analogs are not extensively detailed in publicly available literature, this guide provides an in-depth analysis of the parent compound's mechanism of action, quantitative biological activity, and the experimental protocols used for its evaluation. Understanding the core activity of this compound is the foundational step for the rational design of future analogs.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily by inhibiting the enzymatic activity of SOD1, a crucial antioxidant enzyme. This inhibition disrupts cellular redox homeostasis, leading to a cascade of events culminating in apoptosis.

Key Mechanistic Steps:

-

SOD1 Inhibition : this compound directly inhibits the dismutase activity of SOD1.[1][2] This leads to the accumulation of superoxide radicals (O₂⁻), a primary type of reactive oxygen species (ROS).

-

ROS Accumulation : The failure to convert superoxide to hydrogen peroxide results in a significant increase in intracellular ROS levels.[2][4]

-

Induction of DNA Damage : Elevated ROS levels cause oxidative damage to cellular macromolecules, including DNA.[4]

-

Inhibition of DNA Repair : Concurrently, this compound induces the degradation of key DNA repair proteins, PARP and BRCA1. This action cripples the cell's ability to repair the induced DNA damage, amplifying the cytotoxic effect.[2][4]

-

Apoptosis Induction : The combination of overwhelming DNA damage and inhibited repair mechanisms triggers programmed cell death (apoptosis). This is often mediated through the upregulation of pro-apoptotic signaling pathways, such as p53/p21, and the downregulation of survival proteins like MCL-1 and BclxL.[1]

-

Mitochondrial Stress : this compound has also been shown to induce the mitochondrial unfolded protein response (UPR), indicating significant stress on mitochondrial function.[1]

Interestingly, some studies suggest that the cytotoxic activity of this compound may not be solely due to SOD1 inhibition, as it has shown efficacy against the protozoan parasite Trypanosoma brucei, which lacks SOD1.[5] This indicates potential off-target effects or alternative mechanisms that contribute to its biological activity.

Caption: Figure 1: Core signaling pathway of this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified against its molecular target and various cancer cell lines. This data is crucial for understanding its potency and selectivity.

| Parameter | Target / Cell Line | Value | Reference |

| IC₅₀ | SOD1 Enzyme Activity | 1.07 µM | [1] |

| IC₅₀ | Adenocarcinoma Cell Lines (Median) | 0.20 µM | [1] |

| IC₅₀ | ANBL6-WT (Bortezomib-sensitive MM) | 2.5 µM | [1] |

| IC₅₀ | ANBL6-BR (Bortezomib-resistant MM) | 4.6 µM | [1] |

| IC₅₀ | NHBE (Normal Human Bronchial Epithelial) | 2.66 µM | [1] |

MM: Multiple Myeloma

Experimental Protocols

The evaluation of this compound and its potential analogs relies on a series of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

SOD1 Inhibition Assay (Coupled Enzyme Assay)

This assay measures the ability of a compound to inhibit SOD1's enzymatic activity. It is often performed as a coupled reaction where the consumption of a substrate can be monitored spectrophotometrically.

-

Principle : SOD1 activity is measured by its ability to inhibit the reduction of a detector molecule (e.g., cytochrome c or WST-1) by superoxide radicals generated by a source like xanthine oxidase. The inhibitor's potency is determined by its ability to prevent this inhibition.

-

Materials :

-

Recombinant human SOD1 enzyme

-

Xanthine and Xanthine Oxidase (superoxide generating system)

-

WST-1 (water-soluble tetrazolium salt) as a detector

-

This compound or analog compounds dissolved in DMSO

-

Assay Buffer (e.g., KH₂PO₄ buffer, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Procedure :

-

Prepare serial dilutions of this compound or test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, WST-1 solution, and the xanthine oxidase/xanthine mixture.

-

Add the SOD1 enzyme to all wells except for the negative control.

-

Add the test compounds (or DMSO as a vehicle control) to the respective wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the xanthine solution.

-

Immediately measure the absorbance at a specific wavelength (e.g., 450 nm) over time.

-

Calculate the rate of reaction. The percentage of inhibition is determined relative to the DMSO control, and the IC₅₀ value is calculated using a dose-response curve.

-

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product.

-

Materials :

-

Cancer cell lines (e.g., U251, U87 glioma cells)[2]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or analog compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).[1]

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ from the dose-response curve.

-

Antioxidant Enzyme Inhibitor Screening Workflow (GPX4 Example)

While this compound targets SOD1, the workflow for screening inhibitors of other antioxidant enzymes, such as Glutathione Peroxidase 4 (GPX4), provides a valuable template for drug discovery in this domain. This assay uses a coupled reaction to indirectly measure GPX4 activity.[6][7]

-

Principle : GPX4 reduces a hydroperoxide substrate, converting reduced glutathione (GSH) to oxidized glutathione (GSSG). Glutathione Reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH consumption is directly proportional to GPX4 activity and can be monitored by the decrease in absorbance at 340 nm.[7][8]

Caption: Figure 2: Workflow for a coupled enzyme inhibitor screen.

Conclusion and Future Directions

This compound is a potent inhibitor of SOD1 that induces cancer cell death through a well-defined mechanism involving ROS accumulation and the inhibition of DNA repair. The quantitative data confirms its activity at the low micromolar to nanomolar range in relevant cancer models. While the parent compound is well-characterized, the field would greatly benefit from systematic SAR studies to explore how modifications to the 4,5-dichloro-pyridazin-3(2H)-one core and the 2-m-tolyl substituent affect potency, selectivity (against SOD1 vs. other targets), and pharmacokinetic properties. Such studies are essential for the development of second-generation analogs with improved therapeutic potential. The experimental protocols and workflows detailed herein provide a robust framework for the evaluation of these future compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Pharmacology and Toxicology of LCS-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCS-1, also known as Lung Cancer Screen 1, is a small molecule identified as a potent inhibitor of superoxide dismutase 1 (SOD1). This technical guide provides a comprehensive overview of the current understanding of the pharmacology and toxicology of this compound. The primary mechanism of action involves the catalytic inhibition of SOD1, leading to an accumulation of reactive oxygen species (ROS), subsequent DNA damage, and induction of apoptosis in cancer cells. This guide summarizes key in vitro efficacy data, details the experimental protocols used to elucidate its mechanism, and presents signaling pathways and experimental workflows through detailed diagrams. Notably, publicly available in vivo toxicology and pharmacokinetic data for this compound are limited. Therefore, this document also outlines the standard toxicological and pharmacokinetic assessments required for a thorough preclinical evaluation of a drug candidate like this compound, highlighting the current knowledge gaps.

Pharmacology

Mechanism of Action

This compound is a selective inhibitor of superoxide dismutase 1 (SOD1), an antioxidant enzyme crucial for the detoxification of superoxide radicals.[1][2] By inhibiting SOD1, this compound disrupts the cellular redox balance, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS induces oxidative stress, causing damage to cellular components, including DNA.[3][4]

Beyond its primary effect on SOD1, this compound has been shown to induce the degradation of Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1).[3] The dysfunction of these key DNA repair proteins further exacerbates the DNA damage caused by ROS, ultimately leading to cancer cell death.[3] This dual mechanism of inducing ROS-dependent damage and inhibiting DNA repair pathways makes this compound a compound of interest in oncology research. Some studies also suggest that the cytotoxic effects of this compound may not be solely attributable to SOD1 inhibition, indicating potential off-target effects or alternative mechanisms of action.

In Vitro Efficacy

This compound has demonstrated significant cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in glioma and lung adenocarcinoma cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U251 | Glioma | Not specified, but dose-dependent cell death observed | [3] |

| U87 | Glioma | Not specified, but dose-dependent cell death observed | [3] |

| Lung Adenocarcinoma Cell Lines | Lung Cancer | Varies by cell line | [3] |

Note: Specific IC50 values for U251 and U87 cell lines were not explicitly stated in the provided search results, but dose-dependent effects were confirmed.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.

Caption: Proposed signaling pathway of this compound in cancer cells.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical experimental workflow for characterizing the in vitro pharmacological effects of a compound like this compound.

Caption: General workflow for in vitro pharmacological evaluation.

Toxicology (Information Gap)

A comprehensive toxicological assessment is paramount for the development of any new therapeutic agent. However, a thorough review of publicly available literature reveals a significant lack of specific in vivo toxicology and safety pharmacology data for this compound. To provide context for researchers and drug developers, this section outlines the standard toxicological studies that would be required.

Standard Preclinical Toxicology Studies

A typical preclinical toxicology program includes a range of studies to assess the safety profile of a drug candidate. These studies are generally conducted in compliance with Good Laboratory Practice (GLP) regulations.

| Study Type | Description | Key Parameters |

| Acute Toxicity | Determines the effects of a single, high dose of the substance. | LD50 (Lethal Dose, 50%), clinical signs of toxicity, gross pathology. |

| Repeated-Dose Toxicity | Evaluates the effects of repeated administration over a defined period (e.g., 28 or 90 days). | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Genotoxicity | Assesses the potential of the compound to damage genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration test, in vivo micronucleus test. |

| Safety Pharmacology | Investigates the effects on vital physiological functions. | Cardiovascular (hERG assay, in vivo cardiovascular parameters), respiratory, and central nervous system assessments. |

| Reproductive and Developmental Toxicity | Evaluates the potential effects on fertility and embryonic/fetal development. | Fertility and early embryonic development, embryo-fetal development, pre- and postnatal development. |

| Carcinogenicity | Assesses the potential to cause cancer with long-term exposure. | Typically conducted in two rodent species over a two-year period. |

Pharmacokinetics (Information Gap)

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Understanding the PK profile of this compound is essential for determining appropriate dosing regimens and predicting its behavior in humans. As with toxicology, there is a notable absence of published ADME data for this compound. The following table summarizes the key aspects of pharmacokinetic studies.

Key Pharmacokinetic Parameters

| ADME Component | Description | Key Parameters to Evaluate |

| Absorption | The process by which the drug enters the bloodstream. | Bioavailability (F), time to maximum concentration (Tmax), maximum concentration (Cmax). |

| Distribution | The reversible transfer of a drug from the bloodstream to various tissues. | Volume of distribution (Vd), plasma protein binding. |

| Metabolism | The chemical conversion of the drug into other compounds (metabolites). | Identification of major metabolites, metabolic pathways, and metabolizing enzymes (e.g., cytochrome P450 isoforms). |

| Excretion | The removal of the drug and its metabolites from the body. | Clearance (CL), half-life (t1/2), routes of excretion (e.g., renal, fecal). |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments used in the characterization of this compound's pharmacological effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls (vehicle, positive control like H2O2).

-

DCFDA Staining: Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases to a non-fluorescent compound and later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of approximately 485/535 nm.

-

Data Analysis: Quantify the relative change in ROS levels compared to the control groups.

Western Blot Analysis

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., SOD1, PARP, BRCA1, β-actin) overnight.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a promising SOD1 inhibitor with a well-defined in vitro mechanism of action that involves the induction of oxidative stress and the inhibition of DNA repair pathways in cancer cells. The available data strongly support its potential as an anticancer agent. However, the critical lack of in vivo toxicology and pharmacokinetic data represents a significant hurdle for its further development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, summarizing the current state of knowledge and highlighting the necessary future directions for the preclinical evaluation of this compound and similar compounds. Comprehensive in vivo studies are imperative to ascertain the safety and efficacy profile of this compound before it can be considered for clinical translation.

References

- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of LCS-1 in Oxidative Stress Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LCS-1 (Lung Cancer Screen-1), a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), and its application in oxidative stress research. By inhibiting SOD1, this compound serves as a potent tool for inducing intracellular reactive oxygen species (ROS), making it invaluable for studying oxidative stress-mediated cellular responses, particularly in the context of oncology. This document details the core mechanisms of this compound, summarizes key quantitative data, provides experimental protocols for its use, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a specific inhibitor of the cytosolic antioxidant enzyme Copper-Zinc Superoxide Dismutase (SOD1).[1][2][3][4] SOD1 is critical for cellular redox homeostasis, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). By inhibiting SOD1's enzymatic activity, this compound disrupts this process, leading to the accumulation of superoxide radicals and a subsequent increase in overall intracellular ROS levels.[1][5] This elevation of oxidative stress can trigger a cascade of downstream cellular events, including DNA damage, activation of stress-response pathways, and ultimately, programmed cell death (apoptosis), making it a compound of significant interest for cancer therapeutics.[1][5][6]

Recent research has also uncovered a more complex role for this compound. Studies have shown that this compound can catalytically oxidize hydrogen sulfide (H₂S) to produce reactive sulfur species (RSS).[6][7][8][9] Surprisingly, this compound appears to act synergistically with SOD1 in this process, potentially transforming SOD1 from a dismutase into an oxidase.[6][7][8] This proposed mechanism suggests that this compound's impact on cellular redox state may be more multifaceted than previously understood, involving both ROS and RSS.

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as reported in various studies. These data provide a comparative look at its potency and efficacy in different experimental models.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound

| Parameter | Value | Cell Line / System | Reference |

| SOD1 Enzymatic Activity | 1.07 µM | In vitro enzymatic assay | [1][2][4] |

| Cell Viability (Bortezomib-sensitive) | 2.5 µM (48h) | ANBL6-WT Multiple Myeloma | [1] |

| Cell Viability (Bortezomib-resistant) | 4.6 µM (48h) | ANBL6-BR Multiple Myeloma | [1] |

| Growth Inhibition (Median) | 0.20 µM | 10/27 Lung Adenocarcinoma Cell Lines | [2] |

| Growth Inhibition (Normal Cells) | 2.66 µM | Normal Human Bronchial Epithelial (NHBE) | [2] |

Table 2: Effects of this compound on Oxidative Stress and Downstream Markers

| Cell Line | This compound Concentration & Time | Observed Effect | Reference |

| MM.1S Multiple Myeloma | 1.25 µM; 16h | Significant increase in ROS and O₂⁻ levels | [1] |

| MM.1S Multiple Myeloma | 1.25 µM; 16h | Significant decrease in GSH/GSSG ratio | [1] |

| U251 & U87 Glioma | Dose- and time-dependent | Upregulation of ROS levels detected by DCF staining | [1][5] |

| U251 & U87 Glioma | Dose- and time-dependent | Significant induction of cell death (PI/Annexin V) | [1] |

| U87 Glioma | 20 µM | Upregulation of HO-1 protein levels | [1] |

| MM.1S & ANBL6-BR | 2 µM; 4-24h | Induction of mitochondrial UPR proteins (BIP, PERK, p-eIF2α) | [1][2] |

| U251 & U87 Glioma | Dose- and time-dependent | Degradation of PARP and BRCA1 proteins | [1][5] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the logical flow of its induced effects.

References

- 1. This compound inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The SOD1 Inhibitor, this compound, Oxidizes H2S to Reactive Sulfur Species, Directly and Indirectly, through Conversion of SOD1 to an Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. A Case for Hydrogen Sulfide Metabolism as an Oxygen Sensing Mechanism | NSF Public Access Repository [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

LCS-1 Induced Cytotoxicity in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCS-1 (Lung Cancer Screen 1) is a small molecule inhibitor of Superoxide Dismutase 1 (SOD1), a critical enzyme in cellular antioxidant defense. By inhibiting SOD1, this compound disrupts redox homeostasis in cancer cells, leading to a surge in reactive oxygen species (ROS), subsequent DNA damage, and the induction of a unique, p53- and caspase-independent cell death pathway. This technical guide provides an in-depth overview of the mechanism of this compound-induced cytotoxicity, detailed experimental protocols for its evaluation, and a summary of its efficacy across various cancer cell lines.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the targeted inhibition of Superoxide Dismutase 1 (SOD1). SOD1 is an antioxidant enzyme responsible for converting superoxide radicals into molecular oxygen and hydrogen peroxide. Cancer cells often exhibit upregulated SOD1 activity to cope with the high levels of ROS generated by their aberrant metabolism.

The inhibition of SOD1 by this compound triggers a cascade of cytotoxic events:

-

ROS Accumulation: The primary consequence of SOD1 inhibition is the rapid accumulation of intracellular superoxide radicals, leading to significant oxidative stress.

-

DNA Damage: Elevated ROS levels induce widespread damage to cellular macromolecules, most critically, causing DNA single and double-strand breaks.

-

Inhibition of DNA Damage Repair: Concurrently, this compound induces the degradation of two key DNA repair proteins: Poly (ADP-ribose) polymerase (PARP) and Breast Cancer gene 1 (BRCA1).[1][2] The simultaneous degradation of PARP and BRCA1 cripples the cell's ability to repair the ROS-induced DNA damage, effectively creating a synthetic lethal scenario.[1]

-

P53- and Caspase-Independent Cell Death: Studies in glioma cells have shown that this compound-induced cell death does not rely on the activation of the tumor suppressor p53 or the executioner caspases, which are central to classical apoptosis.[1][2] This suggests a distinct mechanism of programmed cell death that can bypass common resistance pathways in cancer.

This multi-pronged attack—inducing DNA damage while simultaneously preventing its repair—makes this compound a potent cytotoxic agent in cancer cells that are otherwise reliant on robust antioxidant and DNA repair systems for survival.

Quantitative Data: Cytotoxic Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| H23 | Lung Adenocarcinoma | ~0.20 | [3] |

| H2347 | Lung Adenocarcinoma | ~0.20 | [3] |

| HCC827 | Lung Adenocarcinoma | ~0.20 | [3] |

| MM.1S | Multiple Myeloma | ~1.25 - 2.0 | [3] |

| MM.1R | Multiple Myeloma (Dexamethasone-resistant) | ~2.5 - 5.0 | [3] |

| ANBL6-WT | Multiple Myeloma (Bortezomib-sensitive) | 2.5 | [3] |

| ANBL6-BR | Multiple Myeloma (Bortezomib-resistant) | 4.6 | [3] |

| U251 | Glioblastoma | ~20.0 (at 24h) | [1] |

| U87 | Glioblastoma | ~20.0 (at 24h) | [1] |

| NHBE | Normal Human Bronchial Epithelial | 2.66 | [3] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are protocols for key experiments.

Cell Viability Assay (MTT-based)

This protocol determines the concentration of this compound required to reduce the viability of a cell population by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-